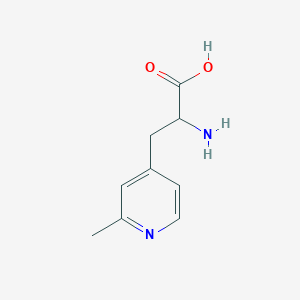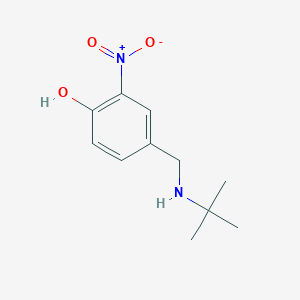
4-((Tert-butylamino)methyl)-2-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Tert-butylamino)methyl)-2-nitrophenol is an organic compound that features a nitrophenol group substituted with a tert-butylamino methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tert-butylamino)methyl)-2-nitrophenol typically involves the nitration of phenol followed by the introduction of the tert-butylamino methyl group. One common method involves the nitration of 2-nitrophenol, followed by a Mannich reaction to introduce the tert-butylamino methyl group. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the desired substitution occurs efficiently.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
4-((Tert-butylamino)methyl)-2-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Reagents such as alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Aminophenols
Substitution: Alkylated phenols
Wissenschaftliche Forschungsanwendungen
4-((Tert-butylamino)methyl)-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-((Tert-butylamino)methyl)-2-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can enhance the compound’s binding affinity to these targets, while the nitrophenol group can participate in redox reactions, influencing the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((Tert-butylamino)methyl)-4-nitrophenol
- 4-((Tert-butylamino)methyl)-2-chlorophenol
- 4-((Tert-butylamino)methyl)-2-methoxyphenol
Uniqueness
4-((Tert-butylamino)methyl)-2-nitrophenol is unique due to the presence of both the tert-butylamino and nitrophenol groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C11H16N2O3 |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
4-[(tert-butylamino)methyl]-2-nitrophenol |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)12-7-8-4-5-10(14)9(6-8)13(15)16/h4-6,12,14H,7H2,1-3H3 |
InChI-Schlüssel |
AMKLBESURGVRQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCC1=CC(=C(C=C1)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


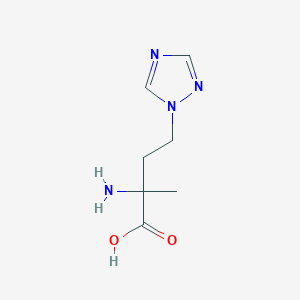
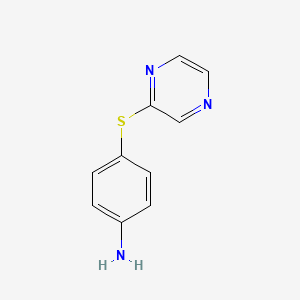


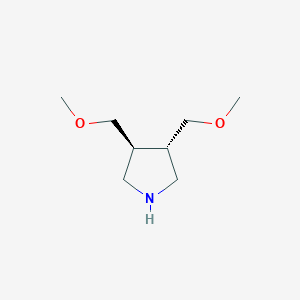

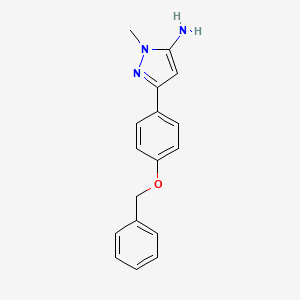

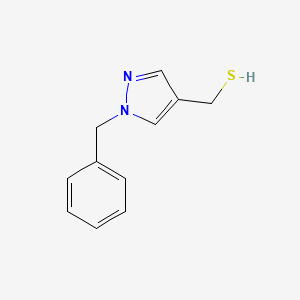

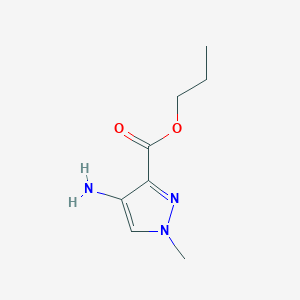

![3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B13629788.png)
